Estra-1,3,5(10),16-tetraene-3,17-diol diacetate

paraoxonase substrate esterase activity biochemical assay

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (CAS 20592-42-1), also designated as estrone enol diacetate or 16-dehydroestradiol diacetate, is a synthetic steroid derivative with the molecular formula C22H26O4 and molecular weight of 354.44 g/mol. The compound features an estra-1,3,5(10),16-tetraene core wherein both the C3 phenolic hydroxyl and C17 enol hydroxyl are protected as acetate esters.

Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
CAS No. 20592-42-1
Cat. No. B032303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstra-1,3,5(10),16-tetraene-3,17-diol diacetate
CAS20592-42-1
SynonymsEstra-1,3,5(10),16-tetraene-3,17-diol Diacetate ;  NSC 97079
Molecular FormulaC22H26O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C
InChIInChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3
InChIKeyKPJNGUPMJAHAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (CAS 20592-42-1): Product Specifications and Structural Classification for Research Procurement


Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (CAS 20592-42-1), also designated as estrone enol diacetate or 16-dehydroestradiol diacetate, is a synthetic steroid derivative with the molecular formula C22H26O4 and molecular weight of 354.44 g/mol [1]. The compound features an estra-1,3,5(10),16-tetraene core wherein both the C3 phenolic hydroxyl and C17 enol hydroxyl are protected as acetate esters . This diacetate structure distinguishes it from the parent free diol and from monoacetate estrogen derivatives, imparting distinct physicochemical properties relevant to synthetic applications and analytical method development .

Why Estra-1,3,5(10),16-tetraene-3,17-diol diacetate Cannot Be Substituted by Estradiol Diacetate or Estrone Derivatives in Critical Research Applications


Generic substitution among estrogen diacetates fails due to fundamentally distinct structural and functional characteristics. Estra-1,3,5(10),16-tetraene-3,17-diol diacetate contains a 16,17-double bond within the D-ring, absent in estradiol 3,17-diacetate (CAS 3434-88-6) which possesses a saturated D-ring [1]. This unsaturation creates a planar enol acetate moiety at C17 rather than the saturated 17β-acetate found in estradiol diacetate, altering both the compound's conformational rigidity and its reactivity profile in subsequent synthetic transformations [2]. Additionally, the tetraene core provides a distinct chromophore and retention behavior that differentiates this compound from saturated analogs in analytical chromatography systems [3]. These structural divergences preclude direct interchangeability in synthetic pathways—particularly those requiring the 16,17-double bond as a functional handle for halogenation, epoxidation, or hydroboration reactions—and in analytical reference standard applications where chromatographic resolution from closely related process impurities is required [4].

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (CAS 20592-42-1): Quantitative Comparative Evidence for Procurement Decision-Making


Enzymatic Substrate Specificity: Paraoxonase Substrate Capability Unique Among Estrogen Diacetates

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is documented as a substrate for human paraoxonases (PON), whereas the same activity is not reported for estradiol 3,17-diacetate or estrone acetate . This differential substrate specificity is attributed to the unique enol diacetate structure at C17, which presents a distinct esterase-accessible configuration compared to the saturated 17β-acetate of estradiol diacetate .

paraoxonase substrate esterase activity biochemical assay

Enzymatic Inhibition Profile: NADH-Oxidase and Succinate Oxidase Inhibitory Potential

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is reported as a steroid with potential to inhibit NADH-oxidase and succinate oxidase . In contrast, estradiol diacetate and estradiol are not characterized as inhibitors of these mitochondrial respiratory chain enzymes; their primary documented mechanism is estrogen receptor-mediated transcriptional activation . This differential activity profile suggests distinct off-target or polypharmacological properties.

NADH-oxidase inhibitor succinate oxidase inhibitor mitochondrial respiration

Structural Differentiation: Presence of 16,17-Double Bond as a Critical Synthetic Handle

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate contains a 16,17-double bond that serves as a critical functional handle for regioselective halogenation and other addition reactions, enabling the synthesis of 16α-substituted estradiol derivatives [1]. Estradiol 3,17-diacetate lacks this double bond and therefore cannot undergo analogous D-ring addition chemistry. Specifically, this compound serves as the direct precursor for the synthesis of 16α-[77Br]-bromoestradiol-17β, an estrogen receptor-binding radiopharmaceutical, via bromination at the 16,17-double bond [2]. No alternative synthetic route to 16α-halogenated estradiol derivatives exists using saturated estradiol diacetate as the starting material.

16,17-double bond synthetic intermediate halogenation precursor

Analytical Reference Standard Differentiation: Chromatographic Resolution from Estrone and Estradiol

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is employed as a reference standard for analytical method development, method validation, and quality control applications during commercial production of estrone [1]. The compound's distinct retention time and UV absorption profile (conferred by the tetraene chromophore with extended conjugation versus the triene system of saturated analogs) enables chromatographic resolution from estrone, estradiol, and their respective acetate derivatives . This differentiation is critical for impurity profiling in pharmaceutical manufacturing, where co-elution of structurally similar impurities would compromise analytical accuracy.

chromatographic resolution analytical reference standard HPLC impurity profiling

Synthetic Utility: Direct Precursor for Estriol Production Pathway

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is established as an intermediate in the synthesis of estriol, one of the major metabolites of the estrogenic hormone estradiol . The synthetic pathway involves formation of an enol acetate of a 17-ketosteroid followed by epoxidation at the 16,17-double bond [1]. Estradiol diacetate and estrone acetate lack the requisite 16,17-unsaturation and cannot serve as intermediates in this epoxidation-based synthetic route to estriol. The 16,17-double bond enables regioselective epoxidation that, upon subsequent ring-opening, yields the 16α-hydroxy functionality characteristic of estriol.

estriol synthesis pharmaceutical intermediate steroid epoxidation

Optimal Procurement and Application Scenarios for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (CAS 20592-42-1)


Radiopharmaceutical Synthesis: Precursor for 16α-Halogenated Estradiol-Based Imaging Agents

Procure Estra-1,3,5(10),16-tetraene-3,17-diol diacetate when synthesizing 16α-halogenated estradiol derivatives for estrogen receptor imaging applications. The 16,17-double bond serves as the critical reactive site for regioselective bromination or iodination, enabling production of 16α-[77Br]-bromoestradiol-17β and related radioligands with high specific activity (900-1500 Ci/mmol) and demonstrated estrogen receptor binding affinity suitable for mammary tumor imaging [1][2]. Alternative estrogen diacetates lacking the 16,17-double bond cannot undergo this D-ring halogenation chemistry.

Analytical Method Development: Reference Standard for ANDA Quality Control and Impurity Profiling

Utilize Estra-1,3,5(10),16-tetraene-3,17-diol diacetate as a reference standard for analytical method development and validation in support of Abbreviated New Drug Applications (ANDAs), particularly for quality control applications during commercial production of estrone and related estrogenic APIs [3]. The compound's distinct chromatographic retention profile enables resolution from estrone, estradiol, and process-related impurities, providing essential reference points for HPLC impurity profiling where co-elution of structurally similar analytes would otherwise compromise method accuracy.

Pharmaceutical Intermediate: Synthetic Entry Point for Estriol and 16α-Hydroxylated Estrogen Production

Select Estra-1,3,5(10),16-tetraene-3,17-diol diacetate as a synthetic intermediate in process chemistry workflows targeting estriol or other 16α-hydroxy-substituted estrogen derivatives . The enol acetate formation from 17-ketosteroid precursors followed by epoxidation of the 16,17-double bond provides a regioselective route to the 16α-hydroxy functionality characteristic of estriol—a pathway inaccessible using saturated estrogen acetates such as estradiol diacetate or estrone acetate.

Biochemical Assay Development: Substrate for Paraoxonase Activity Studies and Enzyme Profiling

Employ Estra-1,3,5(10),16-tetraene-3,17-diol diacetate as a validated substrate for human paraoxonase (PON) activity assays . For laboratories developing esterase activity assays or investigating the substrate specificity profile of paraoxonase family enzymes, this compound offers a steroid-based substrate option with documented activity that saturated estrogen diacetates do not provide. This application is relevant for drug metabolism studies examining esterase-mediated prodrug activation pathways.

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